molecular formula C9H15IO2 B14600931 Methyl 2-ethenyl-5-iodo-2-methylpentanoate CAS No. 59057-09-9

Methyl 2-ethenyl-5-iodo-2-methylpentanoate

Cat. No.: B14600931
CAS No.: 59057-09-9
M. Wt: 282.12 g/mol
InChI Key: LGNDHATXEBRMTE-UHFFFAOYSA-N
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Description

Methyl 2-ethenyl-5-iodo-2-methylpentanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents. This particular compound is notable for its unique structure, which includes an iodine atom, a vinyl group, and a methyl group attached to a pentanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-ethenyl-5-iodo-2-methylpentanoate typically involves the esterification of 2-ethenyl-5-iodo-2-methylpentanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of a high-quality product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 2-ethenyl-5-iodo-2-methylpentanoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the vinyl group to an ethyl group.

    Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups using reagents like sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium iodide in acetone

Major Products Formed

    Oxidation: 2-ethenyl-5-iodo-2-methylpentanoic acid

    Reduction: Methyl 2-ethyl-5-iodo-2-methylpentanoate

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

Methyl 2-ethenyl-5-iodo-2-methylpentanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Methyl 2-ethenyl-5-iodo-2-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group and iodine atom play crucial roles in its reactivity and binding affinity. The compound may undergo metabolic transformations that enhance its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methylpentanoate: Lacks the iodine and vinyl groups, making it less reactive.

    Ethyl 2-methylpentanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-iodo-2-methylpentanoate: Similar but lacks the vinyl group.

Uniqueness

Methyl 2-ethenyl-5-iodo-2-methylpentanoate is unique due to the presence of both the iodine atom and the vinyl group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various synthetic and research applications.

Properties

CAS No.

59057-09-9

Molecular Formula

C9H15IO2

Molecular Weight

282.12 g/mol

IUPAC Name

methyl 2-ethenyl-5-iodo-2-methylpentanoate

InChI

InChI=1S/C9H15IO2/c1-4-9(2,6-5-7-10)8(11)12-3/h4H,1,5-7H2,2-3H3

InChI Key

LGNDHATXEBRMTE-UHFFFAOYSA-N

Canonical SMILES

CC(CCCI)(C=C)C(=O)OC

Origin of Product

United States

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